molecular formula C18H24N6 B5434153 (1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[methyl(2-phenylethyl)amino]ethyl}amine

(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[methyl(2-phenylethyl)amino]ethyl}amine

Cat. No. B5434153
M. Wt: 324.4 g/mol
InChI Key: OQPQHQYDIDNULF-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their biological importance . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity . They are considered as versatile drug-like fragments and have drawn much attention as pharmacophores .


Synthesis Analysis

Pyrazolo[3,4-d]pyrimidines can be synthesized via various methods. For instance, a new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . Another method involves scaffold hopping and computer-aided drug design .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been found to exhibit inhibitory activity against various cancer cell lines . They have also been tested for their in-vitro anticancer activity against various cancer cell lines .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, pyrazolo[3,4-d]pyrimidines are known to inhibit cell division and/or induce apoptosis in tumor cells . They have also been reported to inhibit different key enzymes .

properties

IUPAC Name

N-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c1-14-21-17(16-13-20-24(3)18(16)22-14)19-10-12-23(2)11-9-15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPQHQYDIDNULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NCCN(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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